(R)-(-)-2-Bromo-1-phenylethanol
Overview
Description
®-(-)-2-Bromo-1-phenylethanol is a chiral organic compound with the molecular formula C8H9BrO. It is characterized by the presence of a bromine atom attached to the second carbon of a phenylethanol structure. This compound is notable for its optical activity, existing as the ®-enantiomer, which means it rotates plane-polarized light in a specific direction. It is widely used in organic synthesis and various chemical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-(-)-2-Bromo-1-phenylethanol can be synthesized through several methods. One common approach involves the bromination of ®-1-phenylethanol using bromine or a brominating agent such as phosphorus tribromide (PBr3) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of ®-(-)-2-Bromo-1-phenylethanol often involves the use of enantioselective catalysts to ensure high enantiomeric purity. This can be achieved through asymmetric synthesis techniques, where chiral catalysts or ligands are employed to favor the formation of the desired ®-enantiomer.
Types of Reactions:
Oxidation: ®-(-)-2-Bromo-1-phenylethanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to ®-1-phenylethanol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like hydroxide ions (OH-) or amines (NH2-).
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water, ammonia in ethanol.
Major Products:
Oxidation: ®-2-Bromoacetophenone.
Reduction: ®-1-Phenylethanol.
Substitution: ®-2-Hydroxy-1-phenylethanol, ®-2-Amino-1-phenylethanol.
Scientific Research Applications
®-(-)-2-Bromo-1-phenylethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various chiral compounds and pharmaceuticals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a building block for the development of drugs with specific chiral properties.
Industry: The compound is utilized in the production of fine chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of ®-(-)-2-Bromo-1-phenylethanol involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, the bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, influencing their activity through its chiral structure.
Comparison with Similar Compounds
- (S)-(+)-2-Bromo-1-phenylethanol
- ®-1-Phenylethanol
- (S)-1-Phenylethanol
- 2-Bromo-1-phenylethanone
Comparison: ®-(-)-2-Bromo-1-phenylethanol is unique due to its specific ®-configuration, which imparts distinct optical activity and reactivity compared to its (S)-enantiomer. The presence of the bromine atom also differentiates it from other phenylethanol derivatives, influencing its chemical behavior and applications.
Properties
IUPAC Name |
(1R)-2-bromo-1-phenylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHHEUQBMDBSLO-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73908-23-3 | |
Record name | 73908-23-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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